Neopentyl Glycol Boronates Exhibit 10,000-Fold Higher Nucleophilic Reactivity than Pinacol Boronates in Boron-Ate Complex Formation
The neopentyl glycol ester leaving group confers vastly superior nucleophilic reactivity to the corresponding boron-ate complex. In a direct kinetic comparison using benzhydrylium ion reference electrophiles, the neopentyl and ethylene glycol derivatives of thienyl and furyl boronic esters reacted 10^4 times faster than the pinacol and catechol derivatives [1]. This difference arises from the reduced steric congestion around the boron center in the neopentyl glycol-derived ate complex, facilitating transmetalation—the rate-determining step in many cross-coupling catalytic cycles.
| Evidence Dimension | Rate constant (k) for reaction of boron-ate complex with standardized benzhydrylium electrophile |
|---|---|
| Target Compound Data | Relative rate: 10^4 (neopentyl glycol ligand class) |
| Comparator Or Baseline | Pinacol ligand class: relative rate = 1 (baseline) |
| Quantified Difference | 10^4-fold rate enhancement for neopentyl glycol vs pinacol |
| Conditions | UV/Vis kinetic monitoring in acetonitrile at 20 °C; Hammett analysis via correlation lg k(20 °C) = s_N(E + N) |
Why This Matters
This 10,000-fold reactivity differential indicates that 5,5-dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane will undergo transmetalation far more efficiently than its pinacol ester counterpart, enabling lower catalyst loadings and shorter reaction times in Pd- or Ni-catalyzed couplings.
- [1] Berionni, G.; Leonov, A. I.; Mayer, P.; Ofial, A. R.; Mayr, H. Fine-Tuning of the Nucleophilic Reactivities of Boron-Ate Complexes Derived from Aryl and Heteroaryl Boronic Esters. Angew. Chem. Int. Ed. 2015, 54 (9), 2780–2783. View Source
